![molecular formula C6H12N2O2 B3322596 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide CAS No. 1489619-21-7](/img/structure/B3322596.png)
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide
Overview
Description
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17.
Molecular Structure Analysis
The InChI code for 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide is1S/C6H12N2O2.ClH/c1-8(10-2)5(9)6(7)3-4-6;/h3-4,7H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide is a powder at room temperature .Scientific Research Applications
Ethylene Precursor in Plant Physiology
“1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide” is closely related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC), which is known to be the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .
Independent Signaling Role
Apart from being an ethylene precursor, ACC has been suggested to play a signaling role independent of its biosynthesis . This indicates that “1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide” could potentially have similar independent signaling roles in biological systems .
Role in Plant Development
ACC has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been reported . Therefore, “1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide” might also have similar roles in plant development .
Potential Therapeutic Applications
Role in Biochemical Research
Given its structural similarity to ACC, “1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide” could be used in biochemical research to study the role and function of ACC in various biological systems .
Potential Use in Agriculture
If “1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide” shares similar properties with ACC, it could potentially be used in agriculture to control the growth and development of crops, given that ACC is known to regulate a wide range of developmental processes in plants .
Safety and Hazards
The safety information for 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling of the chemical .
properties
IUPAC Name |
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8(10-2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHWWARPSWNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1(CC1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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